N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with chlorobenzoyl and methyl groups. Its molecular formula is C17H12Cl2N2O2, and it has a molecular weight of 351.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase (COX) enzymes and bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
Uniqueness
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-23-9-8-16(22-23)18(25)21-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGMAOLSWIMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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